molecular formula C26H22N4O5S B11223951 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate

2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate

Cat. No.: B11223951
M. Wt: 502.5 g/mol
InChI Key: NZQQQCSGWZVESA-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE is a complex organic compound that features a benzisothiazole and quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the benzisothiazole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets and pathways. The benzisothiazole and quinazoline moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE
  • **2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE

Uniqueness

The uniqueness of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 2-[4-OXO-3(4H)-QUINAZOLINYL]ACETATE lies in its specific combination of benzisothiazole and quinazoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H22N4O5S

Molecular Weight

502.5 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-3-methylanilino)ethyl 2-(4-oxoquinazolin-3-yl)acetate

InChI

InChI=1S/C26H22N4O5S/c1-18-7-6-8-19(15-18)30(25-21-10-3-5-12-23(21)36(33,34)28-25)13-14-35-24(31)16-29-17-27-22-11-4-2-9-20(22)26(29)32/h2-12,15,17H,13-14,16H2,1H3

InChI Key

NZQQQCSGWZVESA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCOC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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